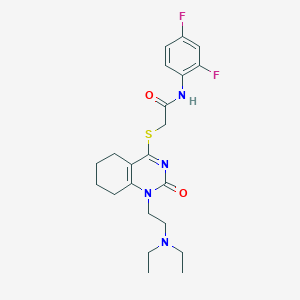

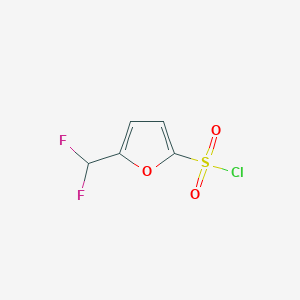

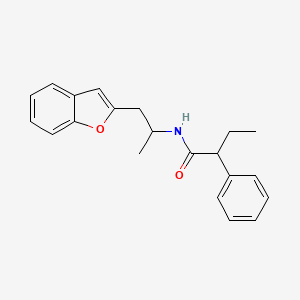

N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is widely present in natural products . Compounds containing benzofuran have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This has led to significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the innovative methods for constructing benzofuran rings involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds is complex and versatile. They have shown remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating their versatility in molecular recognition.Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds have been synthesized and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structure. For example, the molecular weight of (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide is 337.463.Scientific Research Applications

Organic Synthesis and Material Science

A pivotal study by Ran et al. (2018) describes the RhCl3-catalyzed oxidative C–H/C–H cross-coupling between (hetero)aromatic sulfonamides and (hetero)arenes, including benzofuran and thiophenes, to afford ortho-sulfonamido bi(hetero)aryls. This methodology demonstrates broad substrate scope, good functional group tolerance, and the potential for materials exploitation, indicating its relevance in the synthesis of complex molecules and materials science applications (Ran et al., 2018).

Fluorescent Probes

Bodke et al. (2013) reported the synthesis of novel quinoline derivatives that include the benzofuran moiety for use as blue-green fluorescent probes. This research highlights the importance of such structures in developing new fluorescent materials with potential applications in sensing, bioimaging, and optoelectronic devices (Bodke et al., 2013).

Medicinal Chemistry

The synthesis and evaluation of sulfonamide derivatives for their cytotoxic activities against various cancer cell lines demonstrate the potential of compounds with benzofuran and thiophene units in the discovery of new anticancer agents. Ghorab et al. (2015) found that some sulfonamide derivatives exhibit potent activity against breast and colon cancer cell lines, underscoring the significance of these compounds in medicinal chemistry and drug development (Ghorab et al., 2015).

Environmental Biodegradation

Research on the biodegradation of benzothiophene sulfones by a filamentous bacterium provides insights into the environmental fate and potential bioremediation strategies for aromatic sulfonamides. Bressler et al. (1999) isolated a Pseudonocardia strain capable of utilizing benzothiophene sulfones as a sole carbon, sulfur, and energy source, highlighting the ecological relevance and biodegradability of such compounds (Bressler et al., 1999).

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards associated with benzofuran compounds depend on their specific structure and how they are used. It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S2/c1-10(17-22(18,19)15-7-6-14(16)21-15)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLFHRGOHPVSGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2534690.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)

![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)